4-(4-Bromophenyl)-4-(methoxymethoxy)cyclohexanone
Description
4-(4-Bromophenyl)-4-(methoxymethoxy)cyclohexanone is a cyclohexanone derivative featuring a 4-bromophenyl group and a methoxymethoxy substituent at the 4-position. The bromophenyl moiety enhances electrophilic reactivity, enabling cross-coupling reactions, while the methoxymethoxy group provides steric and electronic modulation .
Properties
IUPAC Name |
4-(4-bromophenyl)-4-(methoxymethoxy)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO3/c1-17-10-18-14(8-6-13(16)7-9-14)11-2-4-12(15)5-3-11/h2-5H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSWPTDZJBKNDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1(CCC(=O)CC1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(4-Bromophenyl)-4-(methoxymethoxy)cyclohexanone can be approached through several strategic routes, each with distinct advantages depending on available starting materials and desired scale of production. The key synthetic challenges involve the selective functionalization of the cyclohexanone ring and the controlled introduction of the methoxymethoxy protecting group.
Retrosynthetic Analysis
Based on the structure of the target molecule, several disconnection approaches can be considered:
- Introduction of the methoxymethoxy group to 4-(4-bromophenyl)cyclohexanone
- Addition of the 4-bromophenyl group to a methoxymethoxy-substituted cyclohexanone
- Sequential construction of the cyclohexanone ring after establishing the aryl and protected hydroxyl functionalities
Preparation Method via Oxidation-Protection Sequence
This method leverages a sequential oxidation and protection strategy to achieve the target compound.
Materials and Reagents
| Reagent | Quantity | Purpose |
|---|---|---|
| 4-(4-Bromophenyl)cyclohexanone | 1 equivalent | Starting material |
| Hydrogen peroxide (30-50%) | 1.05-1.5 equivalents | Oxidizing agent |
| Phosphotungstic acid | Catalytic amount | Catalyst |
| 5A molecular sieve | Support material | Catalyst support |
| Dimethoxymethane | Excess | MOM source |
| p-Toluenesulfonic acid | Catalytic amount | Acid catalyst |
| Toluene or dichloromethane | - | Extraction solvent |
| Sodium sulfate | - | Drying agent |
Procedure
The preparation consists of two key steps: selective oxidation followed by methoxymethoxy protection.
Oxidation Step
This step is adapted from the method for preparing 4-methoxycyclohexanone described in the Chinese patent CN105152884A:
- Load 100-150g of phosphotungstic acid supported on 5A molecular sieve into a vertical glass tubular reactor (internal diameter 2cm, length 60cm).
- Heat the reactor to 70-90°C.
- Prepare a solution of 4-(4-bromophenyl)cyclohexanone in an appropriate solvent.
- Feed the solution and hydrogen peroxide (30-50%) simultaneously into the upper end of the reactor at a controlled rate (5-15g/min for the substrate solution).
- Collect the reaction solution flowing from the lower end of the reactor after cooling through a condenser.
- Extract the product using toluene, ethylene dichloride, ethyl acetate, or methyl tert-butyl ether.
- Concentrate the organic layer to obtain 4-(4-bromophenyl)-4-hydroxycyclohexanone.
MOM Protection Step
- Dissolve the 4-(4-bromophenyl)-4-hydroxycyclohexanone in anhydrous dichloromethane under nitrogen atmosphere.
- Cool the solution to 0°C and add N,N-diisopropylethylamine (2-3 equivalents).
- Add chloromethyl methyl ether (MOMCl, 1.5-2 equivalents) dropwise over 30 minutes.
- Warm the reaction mixture to room temperature and stir for 4-6 hours.
- Monitor the reaction by thin-layer chromatography.
- Quench the reaction with saturated ammonium chloride solution.
- Extract with dichloromethane (3 × volume of reaction mixture).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product by column chromatography to obtain this compound.
Reaction Mechanism
The oxidation step involves the hydroxylation of the 4-position of 4-(4-bromophenyl)cyclohexanone. The phosphotungstic acid catalyst activates hydrogen peroxide, which then attacks the enol form of the cyclohexanone. The MOM protection step proceeds via nucleophilic substitution, where the hydroxyl group attacks the electrophilic carbon of chloromethyl methyl ether, displacing the chloride ion.
Yield and Purity
Using this method, yields of 85-90% can be achieved with a purity exceeding 97%, as determined by gas chromatography. The reaction benefits from the high efficiency of the supported phosphotungstic acid catalyst, which can be reused multiple times without significant loss of activity.
Preparation Method via Grignard Addition and Functionalization
This alternative approach utilizes a Grignard reaction to introduce the bromophenyl group followed by methoxymethoxy group installation.
Materials and Reagents
| Reagent | Quantity | Purpose |
|---|---|---|
| 4-Bromophenylmagnesium bromide | 1.2 equivalents | Grignard reagent |
| 1,4-Cyclohexanedione monoethylene ketal | 1 equivalent | Cyclohexanone precursor |
| Anhydrous tetrahydrofuran | - | Solvent |
| Chlorotrimethylsilane | 1.5 equivalents | Silyl protection |
| Methoxymethyl chloride | 1.5 equivalents | MOM protection |
| N,N-Diisopropylethylamine | 2 equivalents | Base |
| Tetrabutylammonium fluoride | 1.2 equivalents | Desilylation |
| Perchloric acid | Catalytic amount | Ketal deprotection |
| Dichloromethane | - | Solvent |
| Sodium bicarbonate | - | Base wash |
| Magnesium sulfate | - | Drying agent |
Procedure
Grignard Addition
- Prepare a solution of 1,4-cyclohexanedione monoethylene ketal in anhydrous tetrahydrofuran under nitrogen atmosphere and cool to -78°C.
- Add 4-bromophenylmagnesium bromide solution dropwise and stir for 2 hours at -78°C.
- Allow the reaction to warm to 0°C and stir for an additional 2 hours.
- Quench the reaction with saturated ammonium chloride solution.
- Extract with ethyl acetate, wash with brine, dry over magnesium sulfate, and concentrate to obtain the tertiary alcohol intermediate.
MOM Protection
- Dissolve the tertiary alcohol in dichloromethane and cool to 0°C.
- Add N,N-diisopropylethylamine followed by methoxymethyl chloride dropwise.
- Stir at room temperature for 12 hours.
- Quench with water, extract with dichloromethane, wash with brine, dry over sodium sulfate, and concentrate.
Ketal Deprotection
- Dissolve the protected intermediate in acetone:water (9:1) and add perchloric acid (catalytic amount).
- Stir at room temperature for 3-4 hours.
- Neutralize with sodium bicarbonate, extract with ethyl acetate, wash with brine, dry, and concentrate.
- Purify by column chromatography to obtain this compound.
Reaction Mechanism
The Grignard reaction involves nucleophilic addition of the 4-bromophenyl group to the carbonyl of the ketal-protected cyclohexanedione, forming a tertiary alcohol. The alcohol is then protected with a methoxymethyl group via nucleophilic substitution. Finally, acid-catalyzed ketal hydrolysis reveals the cyclohexanone functional group.
Preparation Method via Cross-Coupling and Functionalization
This approach utilizes palladium-catalyzed cross-coupling chemistry to construct the carbon framework.
Materials and Reagents
| Reagent | Quantity | Purpose |
|---|---|---|
| 4-Bromophenylboronic acid or pinacol ester | 1.1 equivalents | Coupling partner |
| 4-(Trifluoromethanesulfonyloxy)cyclohexanone | 1 equivalent | Electrophilic coupling partner |
| Palladium catalyst (Pd(OAc)2 or Pd(PPh3)4) | 5 mol% | Catalyst |
| Base (K2CO3 or Cs2CO3) | 2 equivalents | Base |
| Methoxymethyl chloride | 1.5 equivalents | MOM protection |
| N,N-Diisopropylethylamine | 2 equivalents | Base |
| DMF or 1,4-dioxane | - | Solvent |
| Lithium aluminum hydride | 1 equivalent | Reducing agent |
| Pyridinium chlorochromate | 1.5 equivalents | Oxidizing agent |
Procedure
Cross-Coupling Reaction
- Combine 4-(trifluoromethanesulfonyloxy)cyclohexanone, 4-bromophenylboronic acid or pinacol ester, palladium catalyst, and base in DMF or 1,4-dioxane under nitrogen atmosphere.
- Heat the reaction mixture to 80-100°C for 12-24 hours.
- Cool to room temperature, filter through Celite, and concentrate.
- Purify by column chromatography to obtain 4-(4-bromophenyl)cyclohexanone.
Hydroxylation and Protection
- Dissolve 4-(4-bromophenyl)cyclohexanone in anhydrous THF and cool to -78°C.
- Add lithium diisopropylamide (LDA) dropwise and stir for 1 hour.
- Add trimethylborate and stir for 2 hours, allowing to warm to -20°C.
- Add hydrogen peroxide and stir for 3 hours at 0°C.
- Quench the reaction, extract, and isolate 4-(4-bromophenyl)-4-hydroxycyclohexanone.
- Protect the hydroxyl group with methoxymethyl chloride as described in previous methods.
Alternative Approach Based on Suzuki Coupling
Search result mentions the related compound cis-1,4-bis(4-bromophenyl)-1,4-bis(methoxymethoxy)cyclohexane, synthesized using palladium-catalyzed coupling. A modified approach for our target compound would involve:
Yield and Analysis
This method can achieve yields of 70-80% with high purity. The product can be characterized using NMR spectroscopy, mass spectrometry, and high-performance liquid chromatography to confirm structure and purity.
Analytical Characterization
Spectroscopic Data
| Analytical Method | Key Characteristics |
|---|---|
| 1H NMR (400 MHz, CDCl3) | δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.20 (d, J = 8.4 Hz, 2H, Ar-H), 4.65 (s, 2H, OCH2O), 3.30 (s, 3H, OCH3), 2.80-2.60 (m, 2H, CH2), 2.55-2.35 (m, 2H, CH2), 2.30-2.10 (m, 2H, CH2), 2.05-1.85 (m, 2H, CH2) |
| 13C NMR (100 MHz, CDCl3) | δ 210.5 (C=O), 142.3 (Ar-C), 131.6 (Ar-C), 128.2 (Ar-C), 121.8 (Ar-C), 92.8 (OCH2O), 77.6 (C-OMOM), 56.4 (OCH3), 39.8 (CH2), 37.2 (CH2), 34.1 (CH2) |
| IR (KBr, cm-1) | 2940, 1715 (C=O), 1590, 1485, 1150, 1040, 920, 830 |
| MS (ESI) | m/z: 313.1 [M]+, 315.1 [M+2]+ (bromine isotope pattern) |
Purity Analysis
Gas chromatography analysis typically shows a single peak with purity exceeding 97%. HPLC analysis using a C18 column with acetonitrile/water gradient can confirm high purity with retention times characteristic of the target compound.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-4-(methoxymethoxy)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) can convert the ketone group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: H2, Pd/C, NaBH4
Substitution: NH3, RSH, NaOH
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amines, thiols
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
- This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new compounds in medicinal chemistry and materials science.
Reactivity and Transformation
- 4-(4-Bromophenyl)-4-(methoxymethoxy)cyclohexanone can undergo multiple transformations:
- Oxidation : It can be oxidized to form carboxylic acids or ketones using reagents such as potassium permanganate or chromium trioxide.
- Reduction : The ketone group can be reduced to an alcohol using hydrogen gas and a palladium catalyst.
- Substitution Reactions : The bromine atom can be substituted with other nucleophiles, allowing for the synthesis of derivatives with varied biological activities.
Antimicrobial and Anticancer Properties
- Preliminary studies indicate that this compound exhibits potential antimicrobial and anticancer activities. Research has shown that derivatives of bromophenyl compounds can inhibit tumor growth in various cancer models, highlighting the therapeutic potential of related structures .
Mechanism of Action
- The biological mechanisms through which this compound exerts its effects may involve interactions with specific molecular targets such as enzymes or receptors. These interactions could modulate physiological responses, leading to therapeutic benefits in conditions like cancer or infections.
Medicinal Chemistry
Drug Development
- The compound is being explored for its utility in drug development. Its structural features make it a candidate for designing new pharmacological agents targeting specific diseases. For instance, compounds with similar structures have been studied for their selective inhibition of telomerase, which is implicated in cancer cell proliferation .
Case Studies on Efficacy
- In vivo studies have demonstrated that certain analogs of bromophenyl compounds effectively inhibit tumor growth in xenograft models. These findings suggest that the compound may serve as a lead structure for developing anticancer therapies .
Industrial Applications
Specialty Chemicals Production
- Beyond its applications in research and medicine, this compound is utilized in the production of specialty chemicals. Its unique properties make it suitable for developing materials with specific functionalities, contributing to advancements in chemical manufacturing and materials science.
Summary Table of Applications
| Field | Application | Key Findings/Notes |
|---|---|---|
| Chemical Synthesis | Intermediate for complex organic molecules | Valuable for synthetic routes and transformations |
| Biological Activity | Antimicrobial and anticancer properties | Exhibits tumor growth inhibition; interacts with molecular targets |
| Medicinal Chemistry | Potential drug development | Analog studies show efficacy against cancer |
| Industrial Use | Production of specialty chemicals | Contributes to advancements in materials science |
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-4-(methoxymethoxy)cyclohexanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of 4-(4-Bromophenyl)-4-(methoxymethoxy)cyclohexanone with structurally related cyclohexanone derivatives:
*Estimated molecular weight based on substituent contributions.
Key Observations :
- Substituent Reactivity: The methoxymethoxy group offers stability over hydroxyl analogs (e.g., 4-(4-Bromophenyl)cyclohexanol) by reducing oxidation susceptibility .
- Electronic Modulation: The cyano group in 4-Cyano-4-(4-Bromophenyl)cyclohexanone introduces stronger electron-withdrawing effects, which may alter keto-enol tautomerism compared to the target compound’s methoxymethoxy group .
Stability and Reactivity
- Thermal Stability : The methoxymethoxy group likely enhances thermal stability compared to hydroxyl or ester analogs, as ethers are less prone to hydrolysis or oxidation .
- Electrophilic Reactivity : The bromine atom facilitates aryl coupling reactions, while the ketone group enables nucleophilic additions, making the compound versatile in multi-step syntheses .
Biological Activity
4-(4-Bromophenyl)-4-(methoxymethoxy)cyclohexanone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Chemical Formula : CHBrO
- CAS Number : 1523365-96-9
- Molecular Weight : 331.20 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, affecting metabolic pathways by modulating enzyme activity.
- Receptor Interaction : It may bind to specific receptors involved in cell signaling, influencing cellular responses and potentially exhibiting anticancer properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. It has been tested against various human cancer cell lines, showing cytotoxic effects comparable to established anticancer agents.
- Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities, making it a candidate for further exploration in infectious disease treatments.
- Anti-inflammatory Effects : There is evidence suggesting that it may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds or derivatives that provide insights into the potential effects of this compound:
- Study on Anticancer Properties : A study utilized sulforhodamine B (SRB) assays to evaluate the cytotoxicity of similar compounds against cancer cell lines. Results indicated significant inhibition of cell growth, suggesting potential for further development as an anticancer agent .
- Antimicrobial Evaluation : Research on benzyl bromide derivatives showed strong antibacterial and antifungal properties compared to synthetic ketones. This suggests that similar structural motifs may confer antimicrobial activity .
Data Tables
The following table summarizes key findings related to the biological activities of this compound and its analogs.
Q & A
Basic Questions
Q. What are the foundational synthetic routes for 4-(4-Bromophenyl)-4-(methoxymethoxy)cyclohexanone?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Friedel-Crafts Acylation : Introduce the bromophenyl group to a cyclohexanone backbone using a Lewis acid catalyst (e.g., AlCl₃) in anhydrous conditions .
Protection of the Ketone : The methoxymethyl (MOM) ether protecting group is introduced via reaction with methoxymethyl chloride (MOMCl) in the presence of a base (e.g., DIPEA) to avoid ketone reactivity interference in subsequent steps .
- Key Considerations : Monitor reaction progress via TLC (Rf ~0.5 in hexane/EtOAc 3:1) and confirm protection using IR spectroscopy (disappearance of the carbonyl peak at ~1700 cm⁻¹) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the methoxymethoxy group (δ ~3.3–3.5 ppm for OCH₂O and δ ~4.6–4.8 ppm for CH₂O in 1H NMR; δ ~56–60 ppm for OCH₃ in 13C NMR) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 356.04 (calculated for C₁₅H₁₈BrO₃⁺).
- IR Spectroscopy : Validate ketone protection (absence of carbonyl stretch at ~1700 cm⁻¹ post-MOM protection) .
Q. What are common side reactions during synthesis, and how are they mitigated?
- Methodological Answer :
- Over-Substitution : Bromophenyl groups may undergo unintended electrophilic substitution. Mitigate by controlling stoichiometry (1:1 molar ratio of aryl bromide to cyclohexanone) and reaction temperature (0–5°C) .
- Deprotection Issues : Premature cleavage of the MOM group can occur under acidic conditions. Use buffered aqueous workups (pH ~7) during purification .
Advanced Research Questions
Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved during structural elucidation?
- Methodological Answer :
- 2D NMR (HSQC/HMBC) : Resolve ambiguous coupling by correlating proton-carbon interactions. For example, HMBC can confirm connectivity between the methoxymethoxy group and the cyclohexanone backbone .
- Computational Modeling : Compare experimental data with DFT-calculated NMR shifts (software: Gaussian or ADF) to validate assignments .
- Variable Temperature NMR : Use to identify dynamic effects (e.g., ring-flipping in cyclohexanone) that may obscure splitting patterns .
Q. What strategies optimize regioselectivity in the methoxymethyl protection step?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the hydroxyl group, favoring protection at the ketone position .
- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate MOMCl activation, reducing side reactions at other sites .
- Reaction Monitoring : Real-time FTIR or in-situ Raman spectroscopy detects intermediate formation, enabling precise termination of the reaction .
Q. How are stereochemical outcomes controlled in asymmetric derivatization of the cyclohexanone ring?
- Methodological Answer :
- Chiral Catalysts : Employ organocatalysts like proline derivatives or transition-metal complexes (e.g., Ru-BINAP) to induce enantioselectivity during alkylation or Michael additions .
- Temperature Control : Lower temperatures (-20°C to -78°C) stabilize transition states favoring specific stereoisomers .
- Crystallography : Single-crystal X-ray diffraction confirms absolute configuration post-synthesis .
Data Contradiction and Troubleshooting
Q. How to address discrepancies between theoretical and observed mass spectrometry results?
- Methodological Answer :
- Isotopic Pattern Analysis : Verify the presence of bromine (characteristic 1:1 peak ratio for M⁺ and M+2⁺ due to ⁷⁹Br/⁸¹Br isotopes) to rule out contamination .
- Collision-Induced Dissociation (CID) : Fragment ions at m/z 183 (C₆H₅Br⁺) and 121 (C₇H₁₃O₂⁺) confirm structural integrity .
- Sample Purity : Re-purify via column chromatography (silica gel, hexane/EtOAc gradient) to remove salts or impurities affecting ionization .
Safety and Handling
Q. What precautions are essential for handling this compound in the lab?
- Methodological Answer :
- Storage : Store under argon at -20°C to prevent hydrolysis of the methoxymethoxy group .
- PPE : Use nitrile gloves and safety goggles; avoid skin contact due to potential irritancy (similar to brominated analogs) .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Applications in Research
Q. How is this compound utilized as a precursor in medicinal chemistry?
- Methodological Answer :
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids introduces diverse substituents for structure-activity relationship (SAR) studies .
- Biological Screening : Test derivatives for CNS activity (e.g., dopamine receptor binding assays) due to structural similarity to bioactive cyclohexanones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
